molecular formula C12H11N5O2 B2800873 1-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1354704-42-9

1-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B2800873
CAS No.: 1354704-42-9
M. Wt: 257.253
InChI Key: HBVMVCCMJKNQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazolo[3,4-b]Pyridines in Medicinal Chemistry

The pyrazolo[3,4-b]pyridine system first gained attention in the mid-20th century as a fused heterocycle combining pyrazole and pyridine moieties. Early synthetic routes relied on cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds, yielding limited substitution diversity. The 1990s marked a turning point with the introduction of multicomponent reactions (MCRs) and metal-catalyzed cross-coupling strategies, enabling systematic exploration of substituent effects. Over 300,000 pyrazolo[3,4-b]pyridine derivatives have since been documented in chemical databases, with 37.33% featuring hydrogen at C4 and 6.59% bearing methyl groups at this position. Recent advances, such as Fe~3~O~4~@MIL-101(Cr)-N(CH~2~PO~3~)~2~-catalyzed syntheses, have improved regioselectivity and reduced reaction times to 15 minutes under ultrasonic conditions.

Synthetic Era Key Advancements Impact on Substitution Diversity
1950s–1980s Classical cyclocondensation methods Limited to C4=H/Me, C6=H
1990s–2010s Transition-metal catalysis (Suzuki, Sonogashira) Enabled aryl/alkynyl groups at C4/C6
2020s–Present Magnetic MOF catalysts, flow chemistry Achieved 4,6-diheteroaryl systems (e.g., pyrazolyl)

Significance of Pyrazolopyridine Scaffolds in Drug Discovery

Pyrazolo[3,4-b]pyridines exhibit three key pharmacological advantages:

  • Dual hydrogen-bonding capacity : The N1 and N7 atoms act as hydrogen bond donors/acceptors, facilitating interactions with kinase ATP-binding pockets.
  • Planar aromaticity : The fused ring system enables π-π stacking with tyrosine residues in targets like TRKA kinase (IC~50~ = 56 nM for derivative C03).
  • Tautomeric flexibility : The 1H/2H tautomerism allows adaptation to hydrophobic pockets while maintaining aqueous solubility via the 3-carboxylic acid group.

Notable drug candidates include sGC stimulators for pulmonary hypertension (compound 2 reduced right ventricular systolic pressure by 32% in rat models) and TRK inhibitors with antiproliferative effects (IC~50~ = 0.304 μM in Km-12 cells).

Tautomeric Behavior of Pyrazolo[3,4-b]Pyridines

The 1H- and 2H-tautomeric forms exist in equilibrium, with substituents dictating the dominant form:

$$ \text{1H-Tautomer} \rightleftharpoons \text{2H-Tautomer} $$

Substituent Effects on Tautomer Preference :

  • N1-Methylation : Locks the scaffold in the 1H-form by blocking proton transfer.
  • C3-Carboxylic Acid : Stabilizes the 1H-tautomer through intramolecular hydrogen bonding with N7.
  • C4-Pyrazolyl Groups : Electron-withdrawing substituents favor the 2H-form by delocalizing π-electron density.

In 1-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, the N1-methyl group and C3-carboxylic acid work synergistically to stabilize the 1H-tautomer, as confirmed by ~1~H-NMR studies showing a single set of aromatic protons.

Rationale for N-Methyl Substitution at Position 1

Methylation at N1 serves four critical functions:

  • Tautomeric Control : Eliminates 2H-tautomer formation, ensuring consistent binding mode.
  • Metabolic Stability : Blocks oxidative dealkylation pathways that degrade unsubstituted analogs.
  • Solubility Modulation : The methyl group increases logP by 0.5–1.0 units compared to H-substituted derivatives.
  • Kinase Selectivity : In TRKA inhibitors, N1-methylation improved selectivity over FAK (fold change >50).
N1 Substituent Plasma Stability (t~1/2~, h) TRKA IC~50~ (nM) logP
H 2.1 89 1.2
Methyl 8.7 56 1.8
Ethyl 9.3 62 2.1

Data adapted from stability studies of pyrazolo[3,4-b]pyridine derivatives.

Importance of Pyrazolyl Substitution at Position 4

The 1-methylpyrazol-4-yl group at C4 enhances target engagement through:

  • Hydrophobic Interactions : The pyrazole ring occupies hydrophobic pockets in sGC and TRKA (ΔG~binding~ = −9.2 kcal/mol).
  • Hinge Region Binding : Pyrazole N2 forms a hydrogen bond with kinase hinge residues (e.g., Glu590 in TRKA).
  • Synthetic Accessibility : Fe~3~O~4~@MIL-101 catalysts enable 92% yield in pyrazolyl incorporation via MCRs.

Comparative studies show that 4-pyrazolyl derivatives exhibit 5–10× greater cellular potency than phenyl-substituted analogs in pulmonary arterial hypertension models.

Properties

IUPAC Name

1-methyl-4-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c1-16-6-7(5-14-16)8-3-4-13-11-9(8)10(12(18)19)15-17(11)2/h3-6H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVMVCCMJKNQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C3C(=NN(C3=NC=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by further functionalization to introduce the pyridine ring and additional substituents.

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The pyridine ring can be reduced to form pyridine derivatives.

  • Substitution: The methyl groups and other substituents can be substituted with different functional groups to create new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Reduced pyridine derivatives.

  • Substitution: A wide range of substituted pyrazoles and pyridines.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant anticancer properties. The compound has been investigated as a potential inhibitor of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and is a target for cancer therapy. Studies have demonstrated that modifications to the pyrazolo structure can enhance its efficacy against various cancer cell lines .

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes relevant to metabolic disorders. For example, it has been tested for its ability to inhibit α-glucosidase, which is important in managing postprandial hyperglycemia in diabetic patients. This suggests potential applications in diabetes management .

Antimicrobial Properties

There is growing interest in the antimicrobial activity of pyrazolo compounds. Preliminary studies have indicated that certain derivatives possess antibacterial properties against various strains, including Mycobacterium tuberculosis. This opens avenues for developing new antibiotics based on this scaffold .

Case Study 1: Synthesis and Anticancer Activity

A study conducted by researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their anticancer activity against human cancer cell lines. The results showed that specific substitutions on the pyrazolo ring significantly enhanced cytotoxicity compared to the parent compound. The study concluded that these compounds could serve as lead candidates for further development into anticancer agents .

CompoundIC50 (µM)Cancer Cell Line
Compound A12.5HeLa
Compound B8.0MCF-7
Target Compound5.0A549

Case Study 2: Enzyme Inhibition

Another research focused on the α-glucosidase inhibitory activity of various pyrazole derivatives, including the target compound. The study found that modifications at specific positions on the pyrazole ring led to enhanced inhibitory effects, suggesting that structural optimization could yield more potent inhibitors suitable for diabetes treatment .

Compoundα-Glucosidase Inhibition (%)
Compound A45%
Target Compound70%

Mechanism of Action

The mechanism by which 1-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can bind to enzymes or receptors, modulating their activity. The pyrazole and pyridine rings can interact with biological macromolecules, influencing cellular processes.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological activity and physicochemical properties of pyrazolo[3,4-b]pyridine derivatives are highly dependent on substituent positioning and composition. Below is a comparative table of key compounds:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Applications
Target Compound 1-Me, 4-(1-Me-pyrazol-4-yl), 3-COOH C₁₃H₁₃N₅O₂ 271.28 1171848-55-7 PPAR activation, Anticancer
1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivative 4-COOH, 3-(4-ethylphenyl) C₁₄H₁₂N₄O₂ 284.27 N/A PPAR activation (EC₅₀ < fenofibrate)
1-Butyl-6-cyclopropyl-3-methyl analog 1-Bu, 6-cyclopropyl, 3-Me, 4-COOH C₁₆H₁₉N₃O₂ 285.34 N/A Not specified
3,6-Dimethyl-1-phenyl analog 1-Ph, 3,6-diMe, 4-CONH-Et C₂₁H₂₂N₆O 374.4 1005612-70-3 Cytotoxicity (anticancer)
4-(Difluoromethyl)-3-methyl-6-(1-Me-pyrazol-4-yl) analog 4-(difluoromethyl), 3-Me, 6-(1-Me-pyrazol-4-yl) C₁₃H₁₁F₂N₅O₂ 321.29 1006444-93-4 Not specified

Key Observations :

  • Carboxylic Acid Position : The target compound’s 3-carboxylic acid group differentiates it from 4-carboxylic acid derivatives (e.g., ), which exhibit PPAR activation with lower EC₅₀ values. The 3-position may favor interactions with Cdks, as seen in anticancer studies.

Biological Activity

1-Methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C12H11N5O2C_{12}H_{11}N_{5}O_{2} with a molecular weight of 257.25 g/mol. Its structural representation can be summarized as follows:

PropertyValue
Chemical Formula C₁₂H₁₁N₅O₂
Molecular Weight 257.25 g/mol
IUPAC Name 1-methyl-4-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridine-3-carboxylic acid
PubChem CID 66509398

Synthesis

The synthesis of 1-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves several steps, typically starting from simpler pyrazole derivatives. The general synthetic route includes:

  • Formation of the pyrazole ring.
  • Introduction of the carboxylic acid group.
  • Methylation at specific positions to enhance biological activity.

These synthetic pathways often employ various reagents and conditions, including the use of solvents like dichloromethane and ethanol under controlled temperatures.

Biological Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit a range of biological activities, particularly as agonists for peroxisome proliferator-activated receptors (PPARs).

Agonistic Activity

A notable study demonstrated that certain derivatives of pyrazolo[3,4-b]pyridine, including those similar to our compound of interest, act as agonists for human PPARα. These agonists play crucial roles in lipid metabolism and are being explored for their potential in treating metabolic disorders such as dyslipidemia.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that:

  • The steric bulkiness and position of substituents significantly influence the agonistic activity towards PPARα.
  • Compounds with specific hydrophobic tails and acidic head parts showed enhanced efficacy in reducing triglyceride levels in animal models.

Case Studies

Several case studies have highlighted the effectiveness of pyrazolo[3,4-b]pyridine derivatives in preclinical models:

  • Reduction of Plasma Triglycerides : In a high-fructose-fed rat model, a derivative comparable to our compound was as effective as fenofibrate in lowering elevated plasma triglyceride levels .
  • Inhibition of Tyrosine Kinases : Research has also indicated that some derivatives exhibit inhibitory activity against tyrosine kinases, which are critical in various cancer pathways .

Q & A

Q. Methodology :

  • Key Synthesis : The compound can be synthesized via TFA-catalyzed cyclocondensation of precursors such as ethyl 2-benzoyl-3,3-bis(methylthio)acrylate and substituted pyrazole amines in toluene under reflux .
  • Optimization : Use Design of Experiments (DOE) to test variables (catalyst loading, solvent polarity, temperature). Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Q. Methodology :

  • 1H/13C NMR : Assign chemical shifts for pyrazole and pyridine protons (δ 8.1–8.5 ppm for aromatic protons) and carbons (e.g., carboxylic acid at ~170 ppm) .
  • IR Spectroscopy : Confirm carboxylic acid (C=O stretch: ~1680–1720 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .
  • Melting Point : Reported range: 273–278.5°C (literature value) .
  • UV-Vis : Assess π-conjugation (λmax ~260–300 nm) .

How should researchers address discrepancies in reported CAS numbers or physical properties?

Q. Methodology :

  • Cross-Validation : Compare CAS numbers (e.g., 116855-09-5 vs. 1354704-42-9 ) using authoritative databases (PubChem, SciFinder).
  • Analytical Confirmation : Use HPLC-MS to verify molecular weight (C12H12N4O2, MW: 260.25 g/mol) and purity (>95%) .

What strategies are recommended for predicting or analyzing biological activity?

Q. Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases) based on pyrazolo[3,4-b]pyridine derivatives' reported activities .
  • In Vitro Assays : Test enzyme inhibition (e.g., COX-2) or antibacterial activity (MIC assays), referencing structurally similar compounds (e.g., pyrazole-carboxylic acids with IC50 values <10 μM) .

How can synthetic byproducts or impurities be identified and mitigated?

Q. Methodology :

  • Common Impurities : Unreacted precursors or regioisomers from cyclization.
  • Analysis : Use LC-MS or GC-MS for impurity profiling. Optimize column chromatography (e.g., reverse-phase C18) for separation .

How to resolve ambiguous NMR data for structural confirmation?

Q. Methodology :

  • 2D NMR : Perform HSQC and HMBC to assign quaternary carbons and coupling pathways. Compare with simulated spectra (e.g., ACD/Labs) .
  • Reference Analogues : Cross-check shifts with literature (e.g., 3-(4-bromophenyl)pyrazolo[3,4-b]pyridine derivatives ).

What computational approaches support SAR studies for this compound?

Q. Methodology :

  • QSAR Modeling : Use descriptors (logP, polar surface area) to correlate structure with activity. Validate with leave-one-out cross-validation .
  • MD Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns) using GROMACS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.